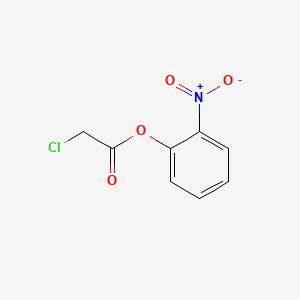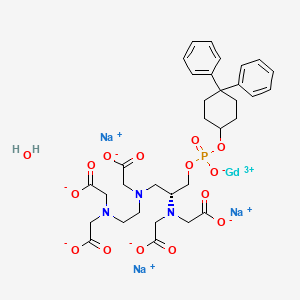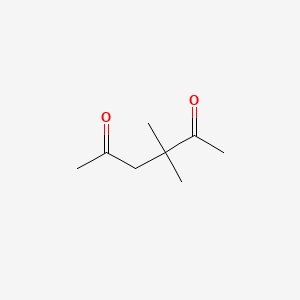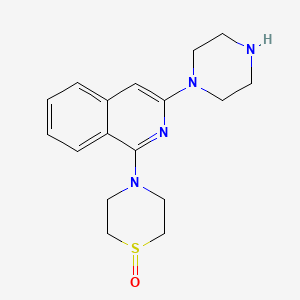
5-Pentadeca-8,11,14-trienylbenzene-1,3-diol
Vue d'ensemble
Description
5-Pentadeca-8,11,14-trienylbenzene-1,3-diol is a resorcinol derivative characterized by a long aliphatic chain with three conjugated double bonds attached to a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadeca-8,11,14-trienylbenzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the aliphatic chain, which can be derived from fatty acids or other long-chain hydrocarbons.
Formation of the Aliphatic Chain: The aliphatic chain with conjugated double bonds can be synthesized through a series of reactions, including Wittig reactions or cross-coupling reactions such as the Heck or Suzuki reactions.
Attachment to Benzene Ring: The aliphatic chain is then attached to the benzene ring through Friedel-Crafts alkylation or other suitable methods.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pentadeca-8,11,14-trienylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Saturated hydrocarbons or partially reduced intermediates.
Substitution: Ethers, esters, or sulfonates.
Applications De Recherche Scientifique
5-Pentadeca-8,11,14-trienylbenzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 5-Pentadeca-8,11,14-trienylbenzene-1,3-diol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and cellular membranes.
Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Effects: The compound’s effects are mediated through its ability to donate or accept electrons, interact with free radicals, and bind to specific proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Pentadeca-8,11,14-trienylresorcinol: Similar structure but with different substitution patterns.
5-Pentadeca-8,11,14-trienylphenol: Lacks one hydroxyl group compared to the target compound.
5-Pentadeca-8,11,14-trienylcatechol: Contains hydroxyl groups in different positions on the benzene ring.
Uniqueness
5-Pentadeca-8,11,14-trienylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the conjugated aliphatic chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
5-pentadeca-8,11,14-trienylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBEOHCOCMKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


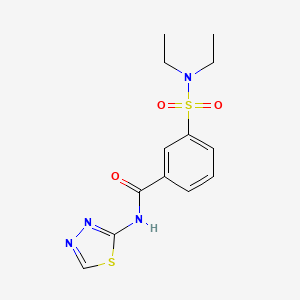
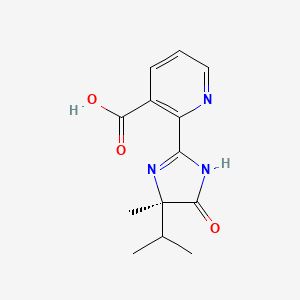
![ETHYL 6-METHYL-2-OXO-5-[(1-PHENYLETHYL)CARBAMOYL]-1H-PYRIDINE-3-CARBOXYLATE](/img/structure/B1198087.png)


